2,5-Dichloro-3,6-difluorobenzenesulfonyl chloride
Description
2,5-Dichloro-3,6-difluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by two chlorine atoms at the 2- and 5-positions and two fluorine atoms at the 3- and 6-positions on the benzene ring. This substitution pattern creates a highly electron-deficient aromatic system, enhancing its reactivity as an electrophilic reagent.
Properties
Molecular Formula |
C6HCl3F2O2S |
|---|---|
Molecular Weight |
281.5 g/mol |
IUPAC Name |
2,5-dichloro-3,6-difluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6HCl3F2O2S/c7-2-1-3(10)4(8)6(5(2)11)14(9,12)13/h1H |
InChI Key |
HJYUAVCAAJEUFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)S(=O)(=O)Cl)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3,6-difluorobenzenesulfonyl chloride typically involves the chlorination and fluorination of benzenesulfonyl chloride. One common method is to react 2,5-dichlorobenzenesulfonyl chloride with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 2,5-Dichloro-3,6-difluorobenzenesulfonyl chloride may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3,6-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, reacting with an amine can produce sulfonamide derivatives, while reaction with an alcohol can yield sulfonate esters.
Scientific Research Applications
2,5-Dichloro-3,6-difluorobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3,6-difluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or other derivatives, depending on the nucleophile involved. The molecular targets and pathways are specific to the application, such as enzyme inhibition in medicinal chemistry.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 2,5-dichloro-3,6-difluorobenzenesulfonyl chloride (inferred from analogs) with structurally related sulfonyl chlorides:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Density (g/mL) | Boiling Point (°C) | Solubility | Key Substituents |
|---|---|---|---|---|---|---|
| 2,5-Dichloro-3,6-dimethylbenzene-1-sulfonyl chloride | C₈H₇Cl₃O₂S | 273.56 | - | - | Chloroform, Methanol, DMSO | Cl (2,5), CH₃ (3,6) |
| 2,6-Difluorobenzenesulfonyl chloride | C₆H₃ClF₂O₂S | 226.60 | 1.568 | 210 | Moisture-sensitive | F (2,6), Cl (1) |
| (3,5-Difluorophenyl)methanesulfonyl chloride | C₇H₅F₂ClO₂S | 234.63 | - | - | - | F (3,5), CH₂SO₂Cl |
| 2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride | C₆HBr₂ClF₂O₂S | 411.35 | - | - | - | Br (2,5), F (3,6) |
Key Observations:
- Electron-Withdrawing Effects : Fluorine and chlorine substituents increase electrophilicity at the sulfonyl chloride group compared to methyl groups, enhancing reactivity in nucleophilic substitutions (e.g., with amines or alcohols) .
- Steric and Electronic Effects : The 3,6-difluoro substitution in the target compound likely reduces steric hindrance compared to 3,6-dimethyl analogs, favoring reactions requiring planar transition states .
- Moisture Sensitivity : Fluorinated sulfonyl chlorides (e.g., 2,6-difluorobenzenesulfonyl chloride) exhibit higher moisture sensitivity than methyl-substituted analogs, necessitating inert storage conditions .
Research Findings and Limitations
- Crystal Engineering : Supramolecular synthons involving halogen bonds (Cl/F) may influence crystal packing, affecting solubility and stability .
- Data Gaps : Physical properties (e.g., melting points, vapor pressure) for the target compound remain uncharacterized in the provided evidence, necessitating experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
